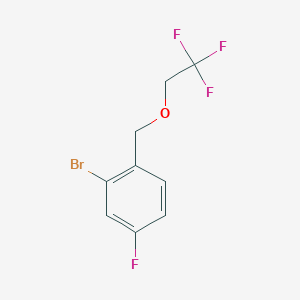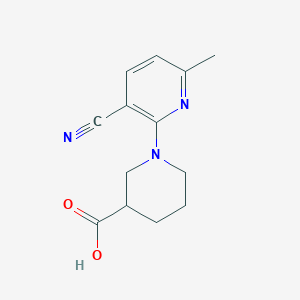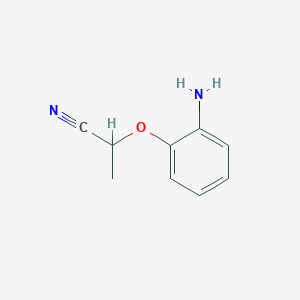
2-(2-Aminophenoxy)propanenitrile
Übersicht
Beschreibung
2-(2-Aminophenoxy)propanenitrile is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .
Synthesis Analysis
A preparation method of 2-[2-(2-aminophenoxy) ethoxy]phenylamine has been disclosed in a patent . The method involves the use of 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohols solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring composed of three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Nitriles, such as this compound, can undergo various chemical reactions. For instance, they can be reduced to primary amines using lithium aluminum hydride .Wissenschaftliche Forschungsanwendungen
Synthese von Cardo-Polyimiden
2-(2-Aminophenoxy)propanenitrile: wird bei der Synthese von neuartigen Cardo-Polyimiden verwendet. Diese Polyimide sind für Hochleistungsmaterialien konzipiert, da sie eine hervorragende thermische Stabilität und mechanische Eigenschaften aufweisen. Sie sind besonders wertvoll in Bereichen, in denen Materialien erforderlich sind, die extremen Temperaturen standhalten können, wie z. B. in der Luft- und Raumfahrt und der Mikroelektronik .
Entwicklung von Amino-Epoxy-Phthalonitrilharzen
Diese Verbindung spielt eine entscheidende Rolle bei der Herstellung von Amino-Epoxy-Phthalonitrilharzen mit großen Verarbeitungsfenstern. Diese Harze zeichnen sich durch ihre hohen Glasübergangstemperaturen und die Erhaltung der mechanischen Eigenschaften aus, was sie für fortschrittliche Verbundwerkstoffmatrizen in der Luftfahrtindustrie und für Verpackungsmaterialien im Mikroelektronikbereich geeignet macht .
Wirkmechanismus
Target of Action
Nitriles, the class of compounds to which 2-(2-aminophenoxy)propanenitrile belongs, are known to interact with various biological targets depending on their specific structure .
Mode of Action
For instance, they can be reduced to primary amines using lithium aluminum hydride . They can also react with Grignard reagents .
Biochemical Pathways
For example, they can undergo hydrolysis to form carboxylic acids .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and properties, such as molecular weight and solubility .
Result of Action
The transformation of nitriles can result in various products, such as primary amines and carboxylic acids, depending on the specific reactions they undergo .
Biochemische Analyse
Biochemical Properties
2-(2-Aminophenoxy)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium chelators such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid acetoxymethyl ester (BAPTA-AM), which is known to protect neurons in experimental focal cerebral ischemia . The nature of these interactions often involves the chelation of calcium ions, which can influence various cellular processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and cytotoxicity induced by cadmium ions (Cd2+) in cells . This reduction in oxidative stress is achieved through the scavenging of reactive oxygen species (ROS) and inhibition of oxidative stress-mediated signal transduction.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound’s interaction with calcium chelators like BAPTA-AM suggests that it may act by attenuating synaptic transmission and reducing subplasma membrane calcium excess . This mechanism is crucial for its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that calcium chelators like BAPTA-AM, which are similar in function to this compound, can provide persistent neuroprotection over a 24-hour period . This suggests that this compound may also exhibit long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is essential to determine the threshold effects and any toxic or adverse effects at high doses. For example, studies on similar compounds have shown that appropriate dosages can significantly reduce infarction volumes in animal models of cerebral ischemia . High doses may lead to toxicity and adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels. For instance, nitriles like this compound can undergo hydrolysis to form carboxylic acids, which are further metabolized in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding its localization and accumulation within different tissues can provide insights into its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and effectiveness in biochemical reactions .
Eigenschaften
IUPAC Name |
2-(2-aminophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLGQAYNDKKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




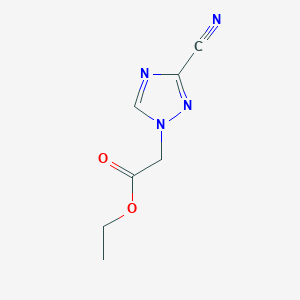
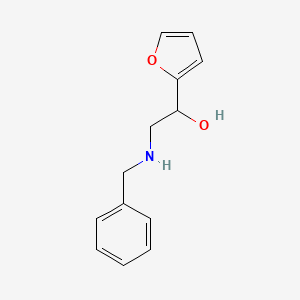
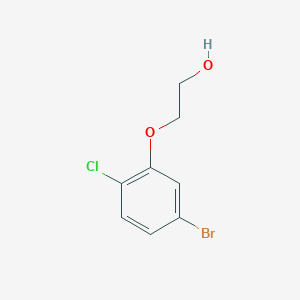
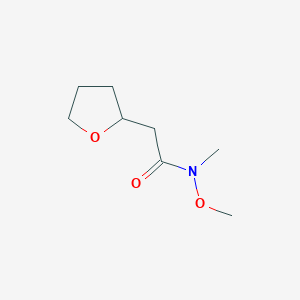
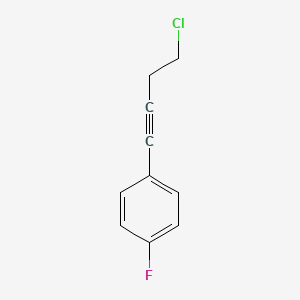
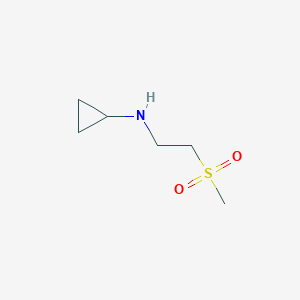
![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)

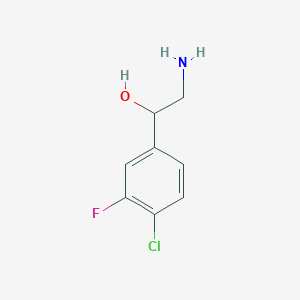
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
